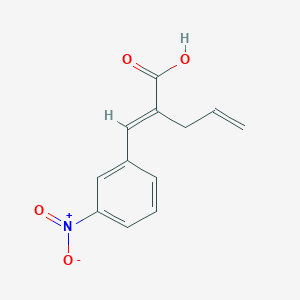

2-{3-Nitrobenzylidene}-4-pentenoic acid

Description

2-{3-Nitrobenzylidene}-4-pentenoic acid is a synthetic organic compound featuring a conjugated system comprising a 4-pentenoic acid backbone (a five-carbon chain with a carboxylic acid group and a double bond at the C4 position) and a 3-nitrobenzylidene substituent at the C2 position.

Properties

Molecular Formula |

C12H11NO4 |

|---|---|

Molecular Weight |

233.22 g/mol |

IUPAC Name |

(2E)-2-[(3-nitrophenyl)methylidene]pent-4-enoic acid |

InChI |

InChI=1S/C12H11NO4/c1-2-4-10(12(14)15)7-9-5-3-6-11(8-9)13(16)17/h2-3,5-8H,1,4H2,(H,14,15)/b10-7+ |

InChI Key |

AMINRBAYVKLJGE-JXMROGBWSA-N |

SMILES |

C=CCC(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O |

Isomeric SMILES |

C=CC/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)O |

Canonical SMILES |

C=CCC(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure: 4-Pentenoic Acid Derivatives

- 4-Pentenoic Acid (CAS 591-80-0): Molecular Formula: C₅H₈O₂ Structure: CH₂=CHCH₂CH₂COOH Key Properties: A short-chain unsaturated fatty acid with a terminal double bond. Used in metabolic labeling studies due to its ability to acylate lysine residues in histones, mimicking longer acyl groups like propionyl or butyryl . Biological Activity: Incorporation into histones requires deacetylation of lysine residues, suggesting competition with acetylated forms .

- 2-Propyl-4-pentenoic Acid (Valproic Acid Metabolite): Structure: CH₂=CHCH₂CH(C₃H₇)COOH Role: A metabolite of the antiepileptic drug valproic acid. Its unsaturated structure may influence hepatic metabolism and toxicity profiles .

Aromatic Substituent Analogs

- Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid, CAS 331-39-5): Structure: A cinnamic acid derivative with hydroxyl groups at the benzene ring’s C3 and C4 positions. Key Properties: Yellow crystalline solid; acts as an antioxidant and anti-inflammatory agent. Used in pharmacological and cosmetic research . Contrast: Unlike 2-{3-Nitrobenzylidene}-4-pentenoic acid, caffeic acid’s electron-donating hydroxyl groups enhance resonance stabilization, reducing electrophilic reactivity compared to nitro-substituted analogs .

- Nitrobenzene Derivatives (e.g., 3-Nitroaniline): Structure: Benzene with a nitro (-NO₂) group and an amine (-NH₂) group. Reactivity: The nitro group’s electron-withdrawing nature increases acidity of adjacent protons and stabilizes negative charges, contrasting with the carboxylic acid’s electron-withdrawing effects in this compound .

Metabolic Labeling and Enzyme Interactions

- 4-Pentenoic Acid vs. Acetylated Lysines: Metabolic labeling with 4-pentenoic acid shows distinct responses to histone acetyltransferase inhibitors (HATi) and deacetylase inhibitors (HDACi) compared to acetylation. This suggests its acylation mimics longer-chain modifications (e.g., propionylation) rather than acetylation .

Toxicity and Metabolism

- Valproic Acid Metabolites: Unsaturated metabolites like 2-propyl-4-pentenoic acid are linked to hepatotoxicity due to reactive intermediates formed during β-oxidation . Inference: The nitro group in this compound may introduce additional metabolic liabilities or detoxification pathways, depending on hepatic enzyme specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.